REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH:9]([CH3:13])[C:10]([OH:12])=O.ClC1C=CC=CC=1Cl>O>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[CH2:8][CH:9]([CH3:13])[C:10]2=[O:12]
|
Name
|
|
Quantity
|
52.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC=C1)CC(C(=O)O)C
|
Name
|
polyphosphoric acid
|
Quantity
|
210 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 140° C. for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with n-hexane and ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CONCENTRATION
|
Details
|
the residual concentrate thus
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Type
|
CUSTOM
|
Details
|
to give
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2CC(C(C2=CC=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 56.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |